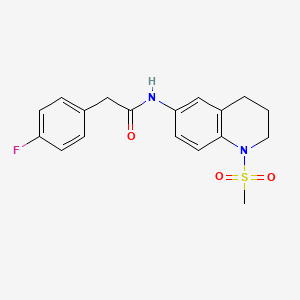

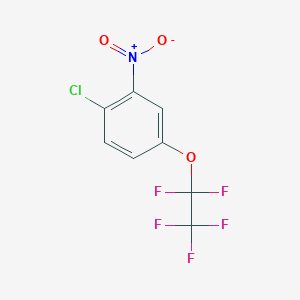

![molecular formula C12H8BrClN2S2 B2676670 5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole CAS No. 300572-89-8](/img/structure/B2676670.png)

5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole” is a chemical compound. It is an imidazothiazole derivative . Imidazothiazoles are known to stimulate human constitutive androstane receptor (CAR) nuclear translocation .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole-based compounds has been reported in several studies . The most common approach for the assembly of imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine, chlorine, sulfur, nitrogen, and carbon atoms . The structure of the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .Scientific Research Applications

Anticancer Applications

A study demonstrated the synthesis of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, highlighting one compound, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, for its notable anticancer activity against a leukemia cell line. This compound was selected for further evaluation by the National Cancer Institute, showcasing its potential as an anticancer agent (Noolvi et al., 2011).

Herbicidal Applications

Research into imidazo[2,1-b]thiazoles bearing various substituents, including halogens, has demonstrated moderate post-emergence herbicidal activity. Although the specific compound is not mentioned, this indicates the potential utility of similar structures in developing new herbicides (Andreani et al., 1996).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to the compound , have been evaluated for their performance in inhibiting mild steel corrosion. One study found that derivatives such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine demonstrated significant inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Saady et al., 2021).

properties

IUPAC Name |

5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2S2/c13-11-10(15-12-16(11)5-6-17-12)7-18-9-3-1-8(14)2-4-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKSXPSGEQGLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=C(N3C=CSC3=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)

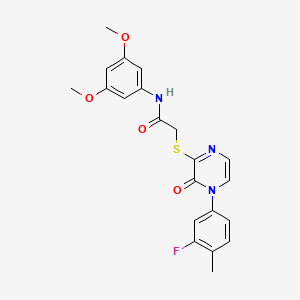

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)

![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)

![N-(cyanomethyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2676605.png)

![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)

![N-(2-furylmethyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2676609.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2676610.png)